molecular formula C20H17ClN4O3 B13445147 6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide

6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide

Cat. No.: B13445147
M. Wt: 396.8 g/mol
InChI Key: ASVFHNSFISUKHY-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide is a complex organic compound with a molecular formula of C20H17ClN4O3 and a molecular weight of 396.83 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-2-oxo-3(2H)-benzoxazolepropanamide with 1-(phenylmethyl)-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1,4-benzoxazin-4-yl)-N-phenylacetamide: Another benzoxazole derivative with similar structural features.

    5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: A compound with a different core structure but similar functional groups.

Uniqueness

6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C20H17ClN4O3/c21-15-6-7-16-17(12-15)28-20(27)24(16)11-9-19(26)23-18-8-10-22-25(18)13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,23,26)

InChI Key

ASVFHNSFISUKHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O

Origin of Product

United States

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